4-Bromobenzene-1,2-dicarbonyl dichloride
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Overview
Description
4-Bromobenzene-1,2-dicarbonyl dichloride is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom and two carbonyl chloride groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzene-1,2-dicarbonyl dichloride can be synthesized through several methodsThe reaction typically requires a Lewis acid catalyst such as aluminum chloride or ferric bromide to facilitate the bromination process . The subsequent introduction of carbonyl chloride groups can be achieved using reagents like phosgene or oxalyl chloride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and carbonyl chloride groups can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The carbonyl chloride groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and catalysts such as aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) can be employed under basic conditions.
Major Products Formed
Electrophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: Products include amides, esters, and other derivatives depending on the nucleophile used.
Reduction: Products include alcohols and amines derived from the reduction of carbonyl chloride groups.
Scientific Research Applications
4-Bromobenzene-1,2-dicarbonyl dichloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromobenzene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives . The bromine atom can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dichlorobenzene: Similar in structure but lacks the carbonyl chloride groups.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of carbonyl chloride groups.
Bromobenzene: Contains only a bromine atom on the benzene ring.
Uniqueness
4-Bromobenzene-1,2-dicarbonyl dichloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-bromobenzene-1,2-dicarbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHRIZIHKJEMQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563977 |
Source
|
Record name | 4-Bromobenzene-1,2-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-67-0 |
Source
|
Record name | 4-Bromobenzene-1,2-dicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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